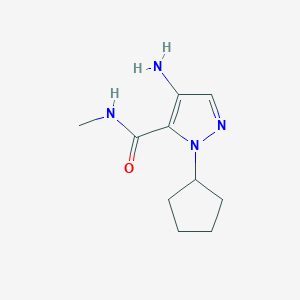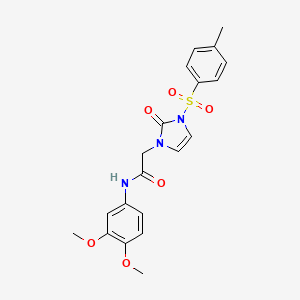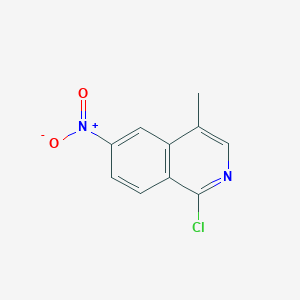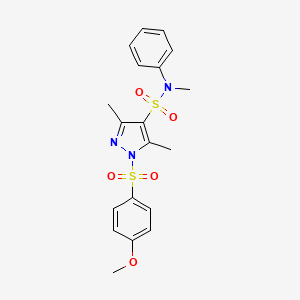![molecular formula C17H16ClF3N4O3S2 B2798779 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine CAS No. 1043049-89-3](/img/structure/B2798779.png)
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine is a fascinating organic compound that has garnered interest in various scientific disciplines. Its intricate structure features a pyrimidine core substituted with a methylsulfanyl group, a chloro atom, and a piperazine ring linked to a trifluoromethyl benzenesulfonyl moiety. The compound's unique structural elements impart distinctive chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine typically involves multiple steps. One common route includes the initial formation of the pyrimidine core, followed by sequential introduction of substituents.
Formation of Pyrimidine Core: : Condensation of guanidine with ethyl acetoacetate under basic conditions yields the pyrimidine nucleus.
Introduction of Methylsulfanyl Group: : Thiolation reaction introduces the methylsulfanyl group to the core.
Chlorination: : Chlorination using thionyl chloride or similar reagents.
Attachment of Piperazine Ring: : The piperazine ring is introduced via a nucleophilic substitution reaction.
Final Coupling Step: : The trifluoromethyl benzenesulfonyl moiety is attached to the piperazine ring using standard peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production may utilize more streamlined processes, emphasizing cost-efficiency and scalability. Automated continuous flow synthesis and microwave-assisted reactions can enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Substitution: : The chloro group is a reactive site for nucleophilic substitution reactions.
Coupling Reactions: : The piperazine moiety facilitates further functionalization through various coupling reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Substitution: : Nucleophiles like amines, alcohols, and thiols.
Coupling: : Standard peptide coupling reagents like EDCI or DCC.
Major Products
The reaction products are highly dependent on the reaction conditions and the reagents used. For example, oxidizing the methylsulfanyl group typically forms sulfoxides or sulfones, which can have different reactivity profiles.
Scientific Research Applications
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine has been extensively studied for its potential in various fields:
Chemistry: : It is a valuable intermediate in the synthesis of complex organic molecules.
Biology: : Its bioactive structure makes it a candidate for probing biological pathways and mechanisms.
Medicine: : It is investigated for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.
Industry: : The compound's unique properties make it useful in materials science, such as in the development of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine can vary based on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its metabolic stability and bioavailability, while the piperazine ring can improve its binding affinity to biological targets.
Comparison with Similar Compounds
Comparing 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine to structurally similar compounds highlights its unique attributes:
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine: : Similar, but lacks the sulfonyl group, resulting in different reactivity and biological activity.
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(fluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine: : The substitution of fluorine with trifluoromethyl can alter electronic properties and metabolic stability.
5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]pyrimidine}: : Lacking the piperazine moiety, which is critical for specific biological interactions.
These comparisons emphasize the compound's distinctive features, such as the presence of both trifluoromethyl and benzenesulfonyl groups, and its incorporation of a piperazine ring, which collectively contribute to its unique chemical and biological properties.
Hope this quenches your thirst for knowledge! Anything else on your mind?
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O3S2/c1-29-16-22-10-13(18)14(23-16)15(26)24-5-7-25(8-6-24)30(27,28)12-4-2-3-11(9-12)17(19,20)21/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSRVPWROFGFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(ethylsulfanyl)phenyl]acetic acid](/img/structure/B2798696.png)

![1-{1-[6-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2798699.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2798700.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2798701.png)
![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)

![1-[(4-Chlorophenyl)methyl]-3'-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2798709.png)
![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)
![4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2798712.png)



